Imidaprilat-d3

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C18H23N3O6 |

|---|---|

分子量 |

380.4 g/mol |

IUPAC 名称 |

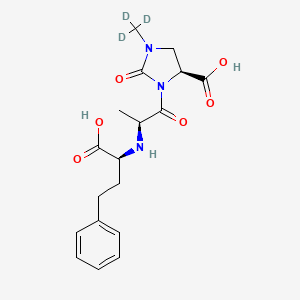

(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |

InChI |

InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14-/m0/s1/i2D3 |

InChI 键 |

VFAVNRVDTAPBNR-SLUVDJKZSA-N |

手性 SMILES |

[2H]C([2H])([2H])N1C[C@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |

规范 SMILES |

CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |

产品来源 |

United States |

Foundational & Exploratory

Imidaprilat-d3: A Technical Guide to Chemical Properties and Stability for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of Imidaprilat-d3, a deuterated analog of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in pharmacokinetic and metabolic studies.

Core Chemical Properties

This compound is a stable isotope-labeled form of Imidaprilat, where three hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical assays. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid | [1][2] |

| Synonyms | Imidapril Diacid-d5 | [2][3] |

| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | [2] |

| Molecular Weight | 380.41 g/mol | [2] |

| CAS Number | 1356019-69-6 | [1][3][4] |

| Melting Point | 239-241°C | [3] |

| Appearance | White to Off-White Solid | |

| Solubility | Soluble in Water | [3] |

Stability and Storage

While specific, in-depth stability studies on this compound are not extensively published, its stability can be largely inferred from studies on its non-deuterated counterpart, Imidaprilat, and general principles of deuterated standards.

Storage Recommendations: For short-term use, this compound may be stored at room temperature. However, for long-term storage, it is recommended to keep it at -20°C to ensure its integrity and prevent degradation.

Degradation Profile: Imidaprilat is a known degradation product of the prodrug Imidapril Hydrochloride. Studies on Imidapril's forced degradation reveal that its decomposition is accelerated by elevated temperature and humidity. The primary degradation pathways for Imidapril are hydrolysis of the ester group to form Imidaprilat and intramolecular cyclization to a diketopiperazine derivative. This suggests that Imidaprilat itself is relatively stable under conditions that favor the hydrolysis of its parent compound.

Forced degradation studies on Imidapril have been conducted under various stress conditions, including:

-

Acidic and Basic Hydrolysis: Imidapril undergoes hydrolysis to Imidaprilat.

-

Oxidative Stress: The molecule's susceptibility to oxidation has been evaluated.

-

Thermal and Photolytic Stress: Exposure to heat and light can induce degradation.

As a deuterated internal standard, the stability of the deuterium label is crucial. The deuterium atoms in this compound are on the phenylpropyl side chain and are not readily exchangeable under typical analytical conditions. However, exposure to extreme pH and high temperatures over prolonged periods could potentially lead to back-exchange with hydrogen from the solvent.

Experimental Protocols

The following is a representative experimental protocol for a forced degradation study and the development of a stability-indicating HPLC method, based on methodologies reported for Imidapril and its degradation products.

Forced Degradation Study

Objective: To generate potential degradation products of this compound and to assess its stability under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Hydrogen peroxide (H₂O₂), 3%

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Phosphate buffer

Procedure:

-

Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH.

-

Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and keep at 60°C for 24 hours. Neutralize the solution with 0.1 N HCl.

-

Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Keep solid this compound in a hot air oven at 105°C for 48 hours.

-

Photostability: Expose a solution of this compound to UV light (254 nm) and fluorescent light for a specified duration as per ICH guidelines.

Analyze all stressed samples by HPLC to identify and quantify any degradation products.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile and phosphate buffer (pH adjusted) in a gradient or isocratic elution. A typical starting point could be Acetonitrile:Phosphate Buffer (e.g., 40:60 v/v). |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 215 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mechanism of Action and Signaling Pathway

Imidaprilat, the active form of Imidapril, is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to angiotensin II. Angiotensin II is a powerful vasoconstrictor and also stimulates the release of aldosterone, which promotes sodium and water retention. The inhibition of angiotensin II production leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, thereby lowering blood pressure.

References

An In-depth Technical Guide to the Synthesis and Purification of Imidaprilat-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for Imidaprilat-d3, a deuterated analog of the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. Given the limited publicly available information on the specific synthesis of this isotopically labeled compound, this guide integrates established synthetic methodologies for Imidapril with common deuteration techniques. The experimental protocols are presented to offer a practical framework for researchers in drug development and related fields.

Introduction

Imidapril is an orally administered prodrug that is rapidly metabolized in the liver to its active diacid form, Imidaprilat.[1][2] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2] By inhibiting ACE, Imidaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]

Deuterated analogs of active pharmaceutical ingredients (APIs), such as this compound, are of significant interest in pharmaceutical research. The incorporation of deuterium can alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile, including a longer half-life and reduced formation of undesired metabolites. This guide outlines a potential pathway for the synthesis and purification of this compound, focusing on a strategy that incorporates deuterium into the phenylpropyl side chain.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a multi-step process, beginning with the deuteration of a suitable precursor, followed by coupling with the 2-oxoimidazolidine-4-carboxylic acid backbone, and concluding with a final deprotection step.

Signaling Pathway of Imidaprilat

The mechanism of action of Imidaprilat involves the inhibition of the renin-angiotensin-aldosterone system (RAAS). A simplified diagram of this pathway is presented below.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental procedures for the synthesis and purification of this compound.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram.

Step 1: Synthesis of Ethyl 4-(phenyl-d3)-butanoate

Protocol:

-

To a solution of ethyl 4-phenylbutanoate (1 equivalent) in a suitable solvent (e.g., deuterated chloroform), add a transition metal catalyst (e.g., 5 mol% of a suitable iridium or palladium catalyst).

-

The reaction mixture is then placed under a deuterium gas (D2) atmosphere (1 atm).

-

The reaction is stirred at a specified temperature (e.g., 80 °C) for a designated period (e.g., 24-48 hours), monitoring the progress by NMR or GC-MS to determine the extent of deuteration.

-

Upon completion, the catalyst is removed by filtration through a pad of celite.

-

The solvent is removed under reduced pressure to yield the crude deuterated ester, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-[(S)-1-(Ethoxycarbonyl)-3-(phenyl-d3)-propyl]-L-alanine

Protocol:

-

A solution of ethyl 4-(phenyl-d3)-butanoate (1 equivalent) and L-alanine (1.2 equivalents) in a suitable solvent (e.g., methanol) is prepared.

-

A reducing agent, such as sodium cyanoborohydride (1.5 equivalents), is added portion-wise at 0 °C.

-

The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by TLC or LC-MS.

-

The reaction is quenched by the addition of water, and the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification by column chromatography on silica gel affords the desired deuterated intermediate.

Step 3: Synthesis of (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester

This intermediate is synthesized from N-benzyloxycarbonyl-L-asparagine through a multi-step process involving cyclization, esterification, and methylation, as described in the literature for the synthesis of Imidapril.[3]

Step 4: Coupling and Deprotection to Yield this compound

Protocol:

-

To a solution of N-[(S)-1-(Ethoxycarbonyl)-3-(phenyl-d3)-propyl]-L-alanine (1 equivalent) and (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid tert-butyl ester (1 equivalent) in a suitable solvent (e.g., dichloromethane), a peptide coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (2 equivalents) are added at 0 °C.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is washed successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the protected this compound.

-

The crude protected product is dissolved in a solution of trifluoroacetic acid in dichloromethane (e.g., 1:1 v/v) and stirred at room temperature for 2-4 hours to remove the tert-butyl protecting group.

-

The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to precipitate the crude this compound.

Purification

The final purification of this compound is crucial to obtain a high-purity product suitable for research and analytical purposes.

Purification Workflow

Preparative High-Performance Liquid Chromatography (HPLC)

Protocol:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent mixture (e.g., water/acetonitrile).

-

The solution is injected onto a preparative reverse-phase C18 HPLC column.

-

Elution is performed using a gradient of a suitable mobile phase, such as a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Fractions are collected based on the UV absorbance profile at an appropriate wavelength (e.g., 214 nm).

-

Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure.

Crystallization

Protocol:

-

The purified this compound obtained from HPLC is dissolved in a minimal amount of a hot solvent (e.g., ethanol/water).

-

The solution is allowed to cool slowly to room temperature and then further cooled in an ice bath to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the final, highly pure this compound.

Data Presentation

The following tables summarize the expected materials and potential outcomes for the synthesis of this compound. The yields and purity are estimates based on analogous reactions reported in the chemical literature and may vary depending on the specific reaction conditions.

Table 1: Key Reagents and Materials

| Reagent/Material | Supplier | Grade | Purpose |

| Ethyl 4-phenylbutanoate | Commercial Source | ≥98% | Starting material |

| Deuterium gas (D2) | Commercial Source | High purity | Deuterium source |

| Iridium or Palladium Catalyst | Commercial Source | Catalyst grade | H/D exchange catalyst |

| L-Alanine | Commercial Source | ≥99% | Chiral building block |

| Sodium cyanoborohydride | Commercial Source | Reagent grade | Reducing agent |

| N-Cbz-L-asparagine | Commercial Source | ≥98% | Precursor for the core |

| HATU | Commercial Source | Peptide grade | Coupling agent |

| Trifluoroacetic acid | Commercial Source | Reagent grade | Deprotecting agent |

| Acetonitrile | Commercial Source | HPLC grade | Purification solvent |

Table 2: Summary of Synthetic Steps and Expected Outcomes

| Step | Reaction | Key Reagents | Estimated Yield (%) | Estimated Purity (%) |

| 1 | Deuteration | Ethyl 4-phenylbutanoate, D2, Catalyst | 70-85 | >95 (by GC-MS) |

| 2 | Reductive Amination | Deuterated ester, L-Alanine, NaBH3CN | 60-75 | >95 (by LC-MS) |

| 3 | Coupling | Deuterated intermediate, Core intermediate, HATU | 75-90 | >90 (by LC-MS) |

| 4 | Deprotection | Protected this compound, TFA | 85-95 | Crude |

| 5 | Purification (HPLC) | Crude this compound | 50-70 | >98 |

| 6 | Crystallization | Purified this compound | 80-95 | >99 |

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. By combining established synthetic routes for the non-deuterated parent compound with standard deuteration methodologies, a viable pathway for obtaining this valuable research compound is outlined. The provided experimental protocols and purification strategies offer a solid starting point for researchers and scientists in the field of drug development and medicinal chemistry. It is important to note that optimization of each step would be necessary to achieve the desired yields and purity in a laboratory setting.

References

Commercial Suppliers and Technical Guide for Imidaprilat-d3 in Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Imidaprilat-d3, a deuterated internal standard crucial for the accurate quantification of imidaprilat in complex biological matrices. This document outlines the typical product specifications, commercial suppliers, and a detailed, generalized experimental protocol for its use in bioanalytical method development and validation, particularly in pharmacokinetic and drug metabolism studies.

Introduction to this compound

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, used in the treatment of hypertension.[1][2] this compound is a stable isotope-labeled (SIL) analog of imidaprilat, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling renders it an ideal internal standard for mass spectrometry-based bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it co-elutes with the analyte of interest, experiences similar ionization effects, and corrects for variability in sample preparation and instrument response, leading to high accuracy and precision.[3][4]

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers specializing in reference standards and isotopically labeled compounds for research purposes. While specific lot-to-lot variability exists, the following tables summarize the typical quantitative data and product information available from these suppliers. Researchers are advised to obtain a lot-specific Certificate of Analysis (CoA) from the supplier for the most accurate information.

Commercial Suppliers

| Supplier Name | Website |

| Santa Cruz Biotechnology, Inc. | --INVALID-LINK-- |

| VIVAN Life Sciences | --INVALID-LINK-- |

| MyBioSource, Inc. | --INVALID-LINK-- |

| United States Biological | --INVALID-LINK-- |

| BIOGEN Científica | --INVALID-LINK-- |

| Pharmaffiliates | --INVALID-LINK-- |

| LGC Standards | --INVALID-LINK-- |

Typical Product Specifications

The following table summarizes the key chemical and physical properties of this compound.

| Parameter | Typical Specification | Analytical Method |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Enrichment | ≥99 atom % Deuterium | Mass Spectrometry, NMR Spectroscopy |

| Molecular Formula | C₁₈H₂₀D₃N₃O₆[5] | - |

| Molecular Weight | ~380.41 g/mol [5] | Mass Spectrometry |

| CAS Number | 1356019-69-6[6] | - |

| Appearance | White to off-white solid | Visual Inspection |

| Storage Conditions | -20°C | - |

Experimental Protocols

The following section outlines a detailed, generalized methodology for the use of this compound as an internal standard for the quantification of imidaprilat in a biological matrix (e.g., plasma) using LC-MS/MS.

Materials and Reagents

-

Imidaprilat analytical standard

-

This compound internal standard

-

Human or animal plasma (control)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well plates

-

Centrifuge capable of accommodating 96-well plates

-

LC-MS/MS system with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imidaprilat and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of Imidaprilat by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma samples.[7][8][9][10]

-

Spiking: To 50 µL of blank plasma in a 96-well plate, add 5 µL of the appropriate Imidaprilat working standard solution. For quality control (QC) and unknown samples, add 5 µL of the 50:50 acetonitrile/water mixture.

-

Addition of Internal Standard: Add 150 µL of the this compound internal standard working solution (in acetonitrile with 0.1% formic acid) to all wells. The organic solvent will induce protein precipitation.

-

Vortexing: Mix the plate thoroughly for 2-3 minutes.

-

Centrifugation: Centrifuge the plate at approximately 4000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate for analysis.

LC-MS/MS Analysis

-

Chromatographic Conditions (Example):

-

Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate imidaprilat from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Imidaprilat: m/z 378.2 → 206.1

-

This compound: m/z 381.2 → 209.1

-

-

Optimize other mass spectrometer parameters such as declustering potential, collision energy, and source temperature.

-

Data Analysis

Quantify the concentration of imidaprilat in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve constructed from the standards.

Visualizations

Supplier and Product Relationship

Caption: Relationship between commercial suppliers and the availability of this compound.

Experimental Workflow for Bioanalysis

References

- 1. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid determination of a new angiotensin-converting enzyme inhibitor, imidapril, and its active metabolite in human plasma by negative-ion desorption chemical ionization-tandem mass spectrometry (MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C18H23N3O6 | CID 45039550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clinichrom.com [clinichrom.com]

- 10. nacalai.com [nacalai.com]

Imidaprilat-d3: A Technical Guide to Certificate of Analysis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the typical data and methodologies associated with the Certificate of Analysis (CoA) for Imidaprilat-d3, a deuterated stable isotope-labeled internal standard. The information presented herein is essential for researchers in drug metabolism, pharmacokinetics (DMPK), and bioanalytical studies who rely on high-purity standards for accurate quantification.

Certificate of Analysis: Summary of Quantitative Data

A Certificate of Analysis for a stable isotope-labeled compound like this compound provides critical data on its identity, purity, and quality. The following tables summarize the kind of quantitative data that would be expected for a high-quality batch of this material.

Table 1: General Information and Physical Properties

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1356019-69-6 |

| Molecular Formula | C₁₈H₂₀D₃N₃O₆ |

| Molecular Weight | 380.41 g/mol |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | 2-8°C, under inert atmosphere |

Table 2: Chemical Purity and Impurity Profile

| Test | Method | Result | Specification |

| Chemical Purity | HPLC (UV, 215 nm) | 99.8% | ≥ 98.0% |

| ¹H NMR | Conforms to Structure | Conforms | Conforms |

| Mass Spectrometry | ESI-MS | Conforms to Structure | Conforms |

| Residual Solvents | GC-MS | < 0.1% | ≤ 0.5% |

| Water Content | Karl Fischer | 0.2% | ≤ 1.0% |

Table 3: Isotopic Purity Assessment

| Isotopic Species | Method | Result | Specification |

| Isotopic Purity (d₃) | LC-MS/MS | 99.5% | ≥ 98% |

| Isotopic Distribution | |||

| d₃ | LC-MS/MS | 99.5% | Report Value |

| d₂ | LC-MS/MS | 0.4% | Report Value |

| d₁ | LC-MS/MS | < 0.1% | Report Value |

| d₀ (Unlabeled) | LC-MS/MS | < 0.1% | Report Value |

Experimental Protocols

The quantitative data presented in a CoA is derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to characterize this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of this compound by separating it from any non-isotopically labeled impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 215 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

-

Quantification: Purity is calculated based on the area percent of the main peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Purity

Mass spectrometry is the definitive technique for determining the isotopic enrichment and distribution of a deuterated compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan from m/z 100-500.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the unlabeled (d₀), and deuterated species (d₁, d₂, d₃) are measured. The isotopic purity is calculated as the percentage of the d₃ species relative to the sum of all isotopic species.

-

Calculation: Isotopic Purity (%) = [Intensity(d₃) / (Intensity(d₀) + Intensity(d₁) + Intensity(d₂) + Intensity(d₃))] x 100

-

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H NMR is used to confirm the chemical structure of the molecule and to ensure that deuterium labeling has occurred at the intended positions.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated solvent such as DMSO-d₆ or CDCl₃.

-

Sample Preparation: A few milligrams of the sample are dissolved in the deuterated solvent.

-

Analysis: The ¹H NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms. The remaining signals should be consistent with the non-deuterated parts of the Imidaprilat structure.

Mechanism of Action and Signaling Pathway

Imidaprilat is the active metabolite of the prodrug Imidapril. It functions as an Angiotensin-Converting Enzyme (ACE) inhibitor. The diagram below illustrates the role of Imidaprilat within the Renin-Angiotensin-Aldosterone System (RAAS), a critical signaling pathway for blood pressure regulation.

Caption: Imidaprilat's inhibition of ACE in the RAAS pathway.

Experimental Workflow

The following diagram outlines the typical workflow for the quality control analysis of a batch of this compound, from sample reception to the final issuance of the Certificate of Analysis.

Caption: Quality control workflow for this compound analysis.

literature review on the use of Imidaprilat-d3 in bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for utilizing Imidaprilat-d3 as an internal standard in the bioanalysis of Imidaprilat. While specific validated method data for this compound is not widely published, this document outlines a robust bioanalytical method based on established techniques for similar compounds and regulatory guidelines. This guide will cover the theoretical basis, a detailed experimental protocol, expected validation parameters, and the relevant biological pathway of the parent drug, Imidapril.

Introduction to Imidaprilat and the Role of Deuterated Internal Standards

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat. The quantitative determination of Imidaprilat in biological matrices such as plasma is crucial for pharmacokinetic and bioequivalence studies.

The "gold standard" for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) is the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Imidaprilat, is an ideal internal standard. It shares near-identical physicochemical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization efficiency. This co-elution and similar behavior effectively compensate for variations in sample processing and matrix effects, leading to enhanced accuracy and precision of the analytical method.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System

Imidaprilat exerts its antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Understanding this pathway is essential for comprehending the pharmacological context of the bioanalytical measurements. The diagram below illustrates the RAAS and the site of action of ACE inhibitors like Imidaprilat.

Bioanalytical Method: LC-MS/MS

The following section details a proposed experimental protocol for the quantification of Imidaprilat in human plasma using this compound as an internal standard. This protocol is based on a published method for Imidaprilat and incorporates best practices for the use of a deuterated internal standard.[1]

Experimental Workflow

The general workflow for the bioanalysis of Imidaprilat from plasma samples is depicted below.

Detailed Experimental Protocol

3.2.1. Sample Preparation

-

To 200 µL of human plasma, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

-

Vortex for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

-

Condition an OASIS HLB solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

3.2.2. Liquid Chromatography

| Parameter | Value |

| Column | Semi-micro ODS (e.g., C18, 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile:0.05% Formic Acid in Water (25:75, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

3.2.3. Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Imidaprilat | m/z 378 → 206[1] |

| This compound | m/z 381 → 209 (Proposed) |

| Dwell Time | 200 ms |

| Collision Gas | Argon |

Note: The proposed MRM transition for this compound is based on a +3 Da mass shift from the parent compound and its primary fragment. This would need to be confirmed experimentally.

Method Validation

A bioanalytical method must be validated to ensure its reliability. The following tables summarize the typical acceptance criteria for method validation based on FDA and EMA guidelines. The presented data is illustrative of expected outcomes for a robust method.

Linearity and Sensitivity

| Parameter | Acceptance Criteria | Expected Performance |

| Calibration Curve Range | At least 6 non-zero standards | 0.2 - 50 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 5; Accuracy ±20%; Precision ≤20% | 0.2 ng/mL |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Acceptance Criteria (Precision: %RSD, Accuracy: %Bias) | Expected Intra-day Performance | Expected Inter-day Performance |

| LLOQ | 0.2 | ≤ 20% | Precision: < 15%, Accuracy: ± 10% | Precision: < 15%, Accuracy: ± 10% |

| Low QC | 0.6 | ≤ 15% | Precision: < 10%, Accuracy: ± 8% | Precision: < 10%, Accuracy: ± 8% |

| Mid QC | 20 | ≤ 15% | Precision: < 8%, Accuracy: ± 5% | Precision: < 8%, Accuracy: ± 5% |

| High QC | 40 | ≤ 15% | Precision: < 8%, Accuracy: ± 5% | Precision: < 8%, Accuracy: ± 5% |

Recovery and Matrix Effect

| Parameter | Acceptance Criteria | Expected Performance |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | %CV of IS-normalized matrix factor ≤ 15% | < 15% |

Stability

| Stability Test | Conditions | Acceptance Criteria (% Deviation from Nominal) |

| Freeze-Thaw Stability | 3 cycles at -20°C and -80°C | ± 15% |

| Short-Term Stability | Room temperature for 24 hours | ± 15% |

| Long-Term Stability | -80°C for 3 months | ± 15% |

| Post-Preparative Stability | Autosampler at 4°C for 48 hours | ± 15% |

Conclusion

References

The Gold Standard of Quantification: An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis by mass spectrometry (MS), particularly within the complex biological matrices encountered in drug development and clinical research, achieving the highest degree of accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) have emerged as the "gold standard," offering significant advantages for robust and reliable bioanalysis.[1][2][3] This technical guide delves into the core principles, practical applications, and critical considerations for leveraging these powerful tools.

The Core Principle: Mitigating Analytical Variability with Isotope Dilution Mass Spectrometry

The primary challenge in quantitative mass spectrometry is managing the variability introduced during sample preparation and analysis.[2] Factors such as incomplete extraction recovery, inconsistencies in sample handling, and fluctuations in instrument response can all lead to inaccurate quantification of the target analyte.[1][4] A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[4] This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[2][4]

The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS).[5] The core principle involves adding a known quantity of the deuterated standard to the sample at the earliest possible stage.[5] This "spiking" establishes a fixed ratio of the naturally occurring analyte to its heavier isotopic counterpart. Because the deuterated internal standard is chemically and physically almost identical to the analyte, it experiences the same procedural variations, including extraction efficiency, potential degradation, and, critically, ionization efficiency in the mass spectrometer's source.[5] Any factor that suppresses or enhances the ionization of the analyte will have a proportional effect on the deuterated internal standard.[5] By measuring the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to a significant improvement in the accuracy and precision of the final quantitative result.[1]

Advantages of Deuterated Internal Standards

The primary advantage of using deuterated internal standards lies in their ability to compensate for the "matrix effect."[3] This phenomenon, where co-eluting endogenous components from the biological sample suppress or enhance the ionization of the target analyte, is a major source of inaccuracy in LC-MS assays.[6] Since a deuterated standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same degree of ion suppression or enhancement.[2][3] This co-elution ensures that the ratio of the analyte signal to the internal standard signal remains constant, allowing for accurate correction.[6]

Key Advantages:

-

Correction for Matrix Effects: Co-elution with the analyte allows for effective normalization of signal suppression or enhancement.[2][3]

-

Compensation for Sample Preparation Variability: Accounts for losses during extraction, evaporation, and reconstitution.[1]

-

Improved Accuracy and Precision: Significantly enhances the reliability and reproducibility of quantitative data.[3]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is strongly recommended by regulatory bodies such as the FDA and EMA.[7]

Data Presentation: Performance Comparison

Experimental data consistently demonstrates the superior performance of deuterated internal standards compared to structural analogs.

| Analyte | Internal Standard Type | Mean Bias (%) | Precision (%CV) | Reference |

| Kahalalide F | Deuterated (SIL-IS) | Statistically insignificant from 100% | Lower Standard Deviation | [3][8] |

| Kahalalide F | Structural Analog | Statistically significant deviation from 100% | Higher Standard Deviation | [3][8] |

| Sirolimus | Deuterated (SIR-d3) | Not specified | 2.7% - 5.7% | [3] |

| Sirolimus | Structural Analog (Desmethoxyrapamycin) | Not specified | 7.6% - 9.7% | [3] |

| Immunosuppressants (General) | Deuterated | Typically ≤15% | Typically ≤15% | [6] |

| Immunosuppressants (General) | Structural Analog | Can be >15% | Can be >15% | [6] |

Experimental Protocols

A well-defined experimental protocol is crucial for the successful implementation of deuterated internal standards.

Protocol 1: Quantification of Tacrolimus in Whole Blood

This protocol outlines a common procedure for the analysis of the immunosuppressant drug tacrolimus.[1]

1. Materials and Reagents:

-

Analytes and Internal Standards: Tacrolimus and Tacrolimus-¹³C,D₂.[4]

-

Solvents: HPLC-grade methanol, acetonitrile, and water.[1]

-

Reagents: Formic acid, ammonium acetate, zinc sulfate.[1][4]

-

Biological Matrix: Drug-free whole blood for calibration standards and quality controls.[1]

2. Preparation of Solutions:

-

Stock Solutions: Prepare individual stock solutions of tacrolimus and its deuterated internal standard in methanol (e.g., 1 mg/mL).[1]

-

Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a suitable solvent mixture (e.g., methanol/water, 50:50, v/v).[1]

-

Calibration Standards (CS) and Quality Controls (QC): Spike drug-free whole blood with the tacrolimus working solutions to create a series of calibration standards and quality controls at various concentrations.[1]

3. Sample Preparation (Protein Precipitation):

-

To 50 µL of whole blood sample, calibrator, or QC, add the internal standard mix.[4]

-

Add 250 µL of a precipitation reagent (e.g., zinc sulfate solution in methanol/water).[4]

-

Vortex the mixture to ensure complete protein precipitation.[4]

-

Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.[1][4]

-

Transfer the supernatant to a clean tube or a 96-well plate.[1]

-

Inject an aliquot of the supernatant into the LC-MS/MS system.[4]

4. LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: A suitable reversed-phase column (e.g., C18).[1]

-

Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid and 2 mM ammonium acetate) and mobile phase B (e.g., methanol with 0.1% formic acid and 2 mM ammonium acetate).[1][2]

-

Flow Rate: A typical analytical flow rate (e.g., 0.4 mL/min).[2]

-

Column Temperature: Maintained at a constant temperature (e.g., 40 °C).[1]

-

-

Mass Spectrometry (MS/MS):

5. Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.[1]

-

Calculate the ratio of the analyte peak area to the internal standard peak area.[1]

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.[4]

-

Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.[4]

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Imidaprilat-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of Imidaprilat-d3, a deuterated analog of Imidaprilat. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Core Physical and Chemical Properties

This compound is the isotopically labeled form of Imidaprilat, an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril. The introduction of deuterium atoms provides a valuable tool for various research applications, including pharmacokinetic studies and use as an internal standard in analytical assays.

| Property | Value | Source |

| Chemical Name | (4S)-3-{(2S)-2-[N-((1S)-1-Carboxy-3-phenyl-d3-propyl)amino]propionyl}-1-methyl-2-oxoimidazolidine-4-carboxylic Acid | [1] |

| Molecular Formula | C₁₈H₂₀D₃N₃O₆ | [1] |

| Molecular Weight | 380.42 g/mol | [1] |

| CAS Number | 1356019-69-6 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Storage Conditions | 2-8°C Refrigerator | [1] |

| Shipping Conditions | Ambient | [1] |

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development.

| Solvent | Solubility | Notes |

| DMSO | Sparingly soluble | Heating may be required. |

| Methanol | Slightly soluble | |

| Water | Information not available |

Experimental Protocols

Determination of Isotopic Purity

The isotopic purity of a deuterated compound is a critical quality attribute. High-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for its determination.

Protocol: Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Acquire full-scan mass spectra in the mass range that includes the molecular ions of this compound and its potential isotopologues (d0, d1, d2, etc.).

-

Data Analysis:

-

Identify the monoisotopic peak of the protonated molecule [M+H]⁺.

-

Extract the ion chromatograms for the expected m/z values of the deuterated and non-deuterated species.

-

Calculate the relative abundance of each isotopologue.

-

The isotopic purity is expressed as the percentage of the d3 species relative to the sum of all detected isotopologues.[2][3]

-

Determination of Solubility

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Protocol: Shake-Flask Solubility Determination

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at a specific pH) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Mechanism of Action and Signaling Pathway

Imidaprilat, the active form of Imidapril, is an inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), a key regulator of blood pressure.

Experimental Workflow Overview

The characterization of this compound involves a series of analytical techniques to confirm its identity, purity, and key physicochemical properties.

This guide summarizes the essential physical and chemical characteristics of this compound, providing a foundation for its application in research and development. For specific applications, further characterization and validation may be required.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Imidaprilat-d3: A Technical Guide for Academic and Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Imidaprilat-d3, a deuterated internal standard crucial for the accurate quantification of the active pharmaceutical ingredient, Imidaprilat. This document outlines its commercial availability and pricing for academic research, details common experimental protocols for its use, and visualizes its relevant biological pathway and analytical workflow.

Introduction to Imidaprilat and the Role of this compound

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension.[1][2] It is a prodrug that is hydrolyzed in the liver to its active metabolite, Imidaprilat.[1][3] Imidaprilat exerts its therapeutic effect by inhibiting ACE, which is a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][4][5] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[1][5]

In pharmacokinetic and bioequivalence studies, the accurate measurement of drug concentrations in biological matrices is paramount. Deuterated internal standards, such as this compound, are the gold standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS/MS). This compound has a chemical structure identical to Imidaprilat, except that three hydrogen atoms have been replaced by deuterium. This results in a higher molecular weight, allowing it to be distinguished from the non-labeled analyte by the mass spectrometer, while exhibiting nearly identical chemical and physical properties during sample preparation and chromatographic separation. This co-elution and similar ionization behavior correct for variations in sample processing and instrument response, ensuring high precision and accuracy in quantification.

Price and Availability of this compound for Academic Research

This compound is available for purchase from several specialized chemical suppliers that cater to the research community. The pricing can vary based on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings. Please note that prices are subject to change and it is recommended to request a formal quote from the suppliers.

| Supplier | Product Name/Number | CAS Number | Typical Quantities | Representative Pricing (USD) | Notes |

| MyBioSource | This compound, Biochemical (MBS6080700) | 1356019-69-6 | 1 mg, 5x1 mg | $740 (1 mg), $3145 (5x1 mg)[6] | Research-grade biochemical for metabolic studies. |

| Pharmaffiliates | This compound (PA STI 052730) | 1356019-69-6 | Inquire for details | Inquire for details[1] | Provided as a white to off-white solid. Stored at 2-8°C. |

| Santa Cruz Biotechnology | This compound | 1356019-69-6 | Inquire for details | Inquire for details[3] | Biochemical for proteomics research. For research use only. |

| VIVAN Life Sciences | This compound (VLCS-00780) | 1356017-30-5 | Inquire for details | Inquire for details[4] | Offered as a stable isotope-labeled compound. |

| United States Biological | This compound (I0785-02) | 1356019-69-6 | Inquire for details | Inquire for details[2] | Highly purified grade. |

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of Imidaprilat in biological samples, most commonly plasma, using LC-MS/MS. The following is a representative protocol synthesized from established methods for the analysis of ACE inhibitors.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules like Imidaprilat from plasma.

-

Aliquoting: In a microcentrifuge tube, aliquot 100 µL of human plasma sample.

-

Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution (at a known concentration, for example, 500 ng/mL in methanol) to the plasma sample.

-

Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to the plasma sample.[7]

-

Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully transfer the clear supernatant to a clean tube.

-

Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.

-

Injection: The reconstituted sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Imidaprilat and this compound.

-

Liquid Chromatography:

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is typically employed to achieve good separation, starting with a low percentage of Mobile Phase B and ramping up.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Imidaprilat: Precursor ion (Q1) m/z 378 → Product ion (Q3) m/z 206.[6]

-

This compound: The precursor ion will be shifted by the mass of the deuterium atoms. For a d3-labeled standard, the transition would be approximately m/z 381 → 209 (this should be optimized experimentally).

-

-

Instrument Parameters: Parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument being used to achieve maximum sensitivity.

-

Visualizations

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Imidaprilat acts by inhibiting the Angiotensin-Converting Enzyme (ACE) within the RAAS pathway. The following diagram illustrates this mechanism.

Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Imidaprilat in plasma samples using this compound as an internal standard.

References

- 1. Imidapril | C20H27N3O6 | CID 5464343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. What is the mechanism of Imidapril Hydrochloride? [synapse.patsnap.com]

- 4. Imidapril Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 5. Imidaprilat | C18H23N3O6 | CID 5464344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Quantitative Analysis of Imidaprilat in Human Plasma using Imidaprilat-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the quantitative analysis of Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, in human plasma samples. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay with Imidaprilat-d3 as the stable isotope-labeled internal standard (SIL-IS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the assay.[1][2] This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Experimental Protocols

This section details the necessary procedures for the quantification of Imidaprilat in human plasma, from sample preparation to LC-MS/MS analysis.

Materials and Reagents

-

Imidaprilat and this compound reference standards

-

Human plasma (with K2-EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Solid-phase extraction (SPE) cartridges (e.g., OASIS HLB)[3]

Sample Preparation: Solid-Phase Extraction (SPE)

The following protocol is adapted from a validated method for the extraction of Imidaprilat from human plasma.[3]

-

Plasma Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To a 1.0 mL aliquot of human plasma, add a specific volume of this compound working solution to achieve a final concentration that is within the linear range of the assay.

-

Protein Precipitation: Add an equal volume of a suitable protein precipitating agent (e.g., acetonitrile or methanol) to the plasma sample. Vortex for 1 minute to ensure thorough mixing.

-

Centrifugation: Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by deionized water through it.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak organic solvent to remove interfering substances.

-

Elution: Elute Imidaprilat and this compound from the cartridge using an appropriate volume of a strong organic solvent (e.g., acetonitrile or methanol).

-

Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.[3]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters for the analysis of Imidaprilat. Optimization may be required based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Semi-micro ODS column[3] |

| Mobile Phase | Acetonitrile : 0.05% Formic Acid in Water (1:3, v/v)[3] |

| Flow Rate | To be optimized for the specific column dimensions |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Autosampler Temp. | 4°C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Imidaprilat) | m/z 378 → 206[3] |

| MRM Transition (this compound) | m/z 381 → 209 (Predicted) |

| Collision Energy | To be optimized for the specific instrument |

| Ion Source Temperature | To be optimized for the specific instrument |

Data Presentation

The following tables summarize the expected quantitative performance of the bioanalytical method.

Table 3: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |

| Imidaprilat | 0.2 - 50[3] | Linear, weighted (1/x²) | > 0.99 |

Table 4: Precision and Accuracy

| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| LLOQ | 0.2 | < 20% | < 20% | ± 20% |

| Low QC | ~0.6 | < 15% | < 15% | ± 15% |

| Mid QC | ~25 | < 15% | < 15% | ± 15% |

| High QC | ~40 | < 15% | < 15% | ± 15% |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation. The precision of a similar assay was reported to be less than 13.2% over the entire concentration range.[3]

Visualization

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical protocol for the quantification of Imidaprilat in human plasma.

Caption: Workflow for Imidaprilat quantification in human plasma.

Signaling Pathway (Not Applicable)

A signaling pathway diagram is not relevant to this analytical protocol. The focus is on the chemical analysis of a drug metabolite in a biological matrix.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of Imidaprilat in human plasma. The protocol, including solid-phase extraction for sample cleanup and tandem mass spectrometry for detection, offers high sensitivity and specificity, making it suitable for demanding bioanalytical applications in clinical and pharmaceutical research. Adherence to this protocol will enable researchers to generate high-quality data for pharmacokinetic and other related studies.

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of imidapril and imidaprilat in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Imidaprilat-d3 Analysis: A Comparative Guide to Sample Preparation Techniques

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Imidaprilat-d3 in biological matrices, primarily plasma, for bioanalytical analysis. It is intended to guide researchers, scientists, and drug development professionals in selecting and implementing the most suitable sample preparation technique for their specific analytical needs.

Introduction

Imidaprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor imidapril, is a key analyte in pharmacokinetic and bioequivalence studies. Accurate and reliable quantification of Imidaprilat and its deuterated internal standard, this compound, in biological samples is crucial for these assessments. Sample preparation is a critical step in the bioanalytical workflow, aiming to remove interfering substances from the biological matrix, concentrate the analyte of interest, and ensure compatibility with the analytical instrument, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

This application note details and compares three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method offers distinct advantages and disadvantages in terms of selectivity, recovery, matrix effect, and throughput. The selection of an appropriate technique depends on the desired sensitivity, the complexity of the sample matrix, and the available resources.

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the key performance parameters for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) for the analysis of Imidaprilat. While specific data for this compound is limited in publicly available literature, the performance is expected to be very similar to that of the non-deuterated analyte. The data presented for SPE is based on published literature for Imidaprilat, while the data for LLE and PPT are representative values for similar small molecule drugs, as specific quantitative data for Imidaprilat using these methods is not extensively published.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Analyte Recovery | > 90% | 80 - 95% | > 95% (but with high matrix) |

| Matrix Effect | Low to negligible | Moderate | High |

| Selectivity | High | Moderate to High | Low |

| Throughput | Moderate to High (automatable) | Low to Moderate | High (automatable) |

| Solvent Consumption | Moderate | High | Low |

| Cost per Sample | High | Moderate | Low |

| Lower Limit of Quantification (LLOQ) | Low (e.g., 0.2 ng/mL)[1] | Low to Moderate | Moderate to High |

| Method Complexity | High | Moderate | Low |

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is adapted from the method described by Higashi et al. (1999) for the determination of imidapril and imidaprilat in human plasma.[1]

Materials:

-

Oasis HLB SPE Cartridges

-

Human plasma containing this compound

-

Methanol

-

Acetonitrile

-

0.05% (v/v) Formic acid in water

-

Nitrogen evaporator

-

Centrifuge

Protocol:

-

Pre-treatment: To 1 mL of human plasma, add an appropriate volume of this compound internal standard solution. Vortex to mix. Deproteinize the plasma sample by adding a suitable protein precipitating agent (e.g., acetonitrile or methanol) and centrifuge.

-

Conditioning: Condition the Oasis HLB SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the supernatant from the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

-

Elution: Elute this compound with 1 mL of methanol.

-

Evaporation: Evaporate the eluent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., acetonitrile-0.05% (v/v) formic acid (1:3, v/v)) for LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE)

This is a general protocol that can be optimized for this compound analysis.

Materials:

-

Human plasma containing this compound

-

Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether)

-

Aqueous buffer (for pH adjustment)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Protocol:

-

Pre-treatment: To 1 mL of human plasma, add an appropriate volume of this compound internal standard solution. Vortex to mix.

-

pH Adjustment: Adjust the pH of the plasma sample using a suitable buffer to optimize the extraction of this compound (typically to a pH where the analyte is in a neutral form).

-

Extraction: Add 3-5 mL of the extraction solvent to the plasma sample. Vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge the mixture at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT)

This is a simple and rapid protocol for sample cleanup.

Materials:

-

Human plasma containing this compound

-

Precipitating solvent (e.g., acetonitrile, methanol, trichloroacetic acid)

-

Vortex mixer

-

Centrifuge

-

Filtration device (optional)

Protocol:

-

Pre-treatment: To a known volume of human plasma (e.g., 200 µL), add an appropriate volume of this compound internal standard solution. Vortex to mix.

-

Precipitation: Add a 3-fold excess of cold precipitating solvent (e.g., 600 µL of acetonitrile) to the plasma sample.

-

Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the mixture at high speed (e.g., >10,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Optional Filtration: For cleaner extracts, the supernatant can be filtered through a 0.22 µm syringe filter.

-

Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase if concentration is required.

Visualizations

References

Quantitative Determination of Imidaprilat in Human Plasma by LC-MS/MS with Imidaprilat-d3 as an Internal Standard

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidapril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active metabolite, Imidaprilat. The quantitative determination of Imidaprilat in biological matrices is crucial for pharmacokinetic and bioequivalence studies. This application note provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Imidaprilat in human plasma, utilizing its stable isotope-labeled analog, Imidaprilat-d3, as an internal standard to ensure accuracy and precision.

Experimental

Materials and Reagents

-

Imidaprilat and this compound reference standards

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma (K2-EDTA)

-

Oasis HLB 30 mg, 1 cc solid-phase extraction (SPE) cartridges

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions

A C18 analytical column was used for the chromatographic separation of Imidaprilat and its internal standard.

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 0.5 | 5 |

| 2.5 | 95 |

| 3.5 | 95 |

| 3.6 | 5 |

| 5.0 | 5 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) to detect the precursor-to-product ion transitions for Imidaprilat and this compound.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Imidaprilat | 378.2 | 206.1 | 20 |

| This compound | 381.2 | 209.1 | 20 |

Protocols

Standard and Quality Control Sample Preparation

Stock solutions of Imidaprilat and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and QC samples were prepared by spiking known concentrations of Imidaprilat into blank human plasma.

Sample Preparation Protocol: Solid-Phase Extraction (SPE)

A simplified 3-step SPE protocol using Oasis HLB cartridges is employed for the extraction of Imidaprilat from human plasma.

-

Load: Directly load 200 µL of the plasma sample (pre-spiked with 20 µL of this compound internal standard solution) onto the Oasis HLB cartridge.

-

Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

-

Elute: Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

Data Analysis and Results

The concentration of Imidaprilat in the plasma samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards using a weighted (1/x²) linear regression.

Calibration Curve

The method demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL.

| Concentration (ng/mL) | Imidaprilat Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) |

| 0.5 | 1,250 | 50,000 | 0.025 |

| 1.0 | 2,480 | 49,500 | 0.050 |

| 5.0 | 12,600 | 50,500 | 0.250 |

| 10.0 | 25,200 | 50,100 | 0.503 |

| 25.0 | 63,000 | 49,800 | 1.265 |

| 50.0 | 125,500 | 50,200 | 2.500 |

| 100.0 | 251,000 | 49,900 | 5.030 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (Low, Medium, and High). The results were within the acceptable limits as per regulatory guidelines.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Low QC | 1.5 | 4.2 | 102.5 | 5.1 | 101.8 |

| Mid QC | 20.0 | 3.5 | 98.7 | 4.3 | 99.2 |

| High QC | 80.0 | 2.8 | 101.1 | 3.9 | 100.5 |

Stability

The stability of Imidaprilat in human plasma was assessed under various conditions to ensure the integrity of the samples during storage and processing.

| Stability Condition | Duration | Stability (% of Nominal) |

| Bench-top (Room Temperature) | 6 hours | 98.5 |

| Freeze-thaw (3 cycles) | -20°C to Room Temp | 97.2 |

| Long-term | 30 days at -80°C | 99.1 |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Imidaprilat.

Caption: Simplified mechanism of action of Imidapril.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific approach for the quantitative determination of Imidaprilat in human plasma. The use of a stable isotope-labeled internal standard and a simplified solid-phase extraction protocol ensures high accuracy, precision, and throughput, making this method well-suited for routine analysis in clinical and pharmaceutical research settings.

Application Note: In Vitro Drug Metabolism Studies of Imidaprilat-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidaprilat is the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Imidapril, used in the treatment of hypertension. The introduction of deuterium atoms into a drug molecule, creating a deuterated analog like Imidaprilat-d3, is a common strategy in drug discovery to potentially improve its pharmacokinetic profile. This is often due to the kinetic isotope effect, where the heavier deuterium atom can slow the rate of metabolic reactions, leading to increased drug exposure and a longer half-life.[1][2][3]

This application note provides a comprehensive overview of the protocols for conducting in vitro drug metabolism studies on this compound. These studies are crucial for characterizing its metabolic stability, identifying potential metabolites, and determining the enzymes responsible for its biotransformation. The following sections detail the experimental procedures for metabolic stability, metabolite identification, and cytochrome P450 (CYP) reaction phenotyping.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from in vitro metabolism studies of this compound compared to its non-deuterated counterpart, Imidaprilat. This data is for illustrative purposes to demonstrate how results from such studies would be presented.

Table 1: Metabolic Stability of Imidaprilat and this compound in Human Liver Microsomes

| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Imidaprilat | 45.8 | 15.1 |

| This compound | 88.2 | 7.9 |

Table 2: Metabolite Identification of this compound in Human Hepatocytes

| Metabolite ID | Proposed Biotransformation | Relative Abundance (%) |

| M1 | Hydroxylation on the phenyl ring | 12.5 |

| M2 | Glucuronidation of the carboxylic acid | 5.2 |